1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
Description
1-(4-Ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a synthetic small molecule featuring a piperazine-ethyl moiety linked to an ethanone group, which is further attached to a 3-phenylsulfonyl-substituted indole scaffold.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-ethylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-2-23-12-14-24(15-13-23)22(26)17-25-16-21(19-10-6-7-11-20(19)25)29(27,28)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRMNOOSMWUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an indole moiety, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
- Enzyme Inhibition: It has the potential to inhibit certain enzymes, thereby affecting biochemical pathways crucial for cell survival and proliferation.
- Signaling Pathway Modulation: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate low minimum inhibitory concentrations (MIC) against resistant bacterial strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone | 0.98 | MRSA |
| 3k | 3.90 | S. aureus ATCC 25923 |
| 3k | <1.00 | S. aureus ATCC 43300 (MRSA) |
Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. In vitro studies reveal that certain compounds exhibit significant antiproliferative activities against various cancer cell lines, including lung cancer cells (A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 3c | A549 | 5.0 |
| Compound 3g | A549 | 4.5 |
Anti-inflammatory Effects
Indole derivatives have been explored as potential COX-2 inhibitors, which are crucial in mediating inflammatory responses. Some synthesized compounds have shown promising results in reducing inflammation in preclinical models .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of indole derivatives against both Gram-positive and Gram-negative bacteria. The findings suggested that while some compounds were effective against Staphylococcus aureus, they exhibited limited activity against Gram-negative bacteria like E. coli.
Case Study 2: Anticancer Potential
Another study focused on the antiproliferative effects of indole-based compounds on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in rapidly dividing cancer cells compared to normal fibroblasts.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the piperazine, sulfonyl group, and indole core. These modifications influence physicochemical properties such as melting points, solubility, and bioavailability.
Insights :
- Piperazine Modifications : Replacement of ethyl with bulkier groups (e.g., isopropyl in ’s compound 16) reduces solubility but may enhance target specificity .
- Sulfonyl Group : Electron-withdrawing groups (e.g., trifluoromethyl in 7f) increase thermal stability (higher melting points) and may enhance receptor binding .
- Indole Position : 3-Sulfonyl substitution (target compound) vs. 1-sulfonyl () alters electronic properties and steric interactions, impacting activity .
2.2.1. Receptor Antagonism
- 5-HT6 Receptor Antagonists: The target compound’s structural analogs (e.g., ’s 3a–m) show nanomolar affinity for 5-HT6 receptors, critical for CNS disorders. The ethyl-piperazine moiety may optimize brain penetration .
- HSD11B1 Inhibition: A related compound, 1-(4-ethylpiperazin-1-yl)-2-phenylethanone (IC50 = 7200 nM), highlights the importance of the phenylsulfonylindole group in the target compound for improved potency .
2.2.2. Antiproliferative Activity
2.2.3. Anti-HIV Activity
- Acetylindole Analogs: N-Arylsulfonyl-3-acetylindoles (e.g., compound 68 in ) exhibit anti-HIV activity, but the target compound’s piperazine-ethanone chain may shift the mechanism toward receptor modulation .
Structure-Activity Relationships (SAR)
- Piperazine Substituents : Ethyl groups balance lipophilicity and solubility; bulkier groups (e.g., benzyl in ) reduce bioavailability .
- Sulfonyl Group : Para-substitutions (e.g., methoxy, trifluoromethyl) enhance metabolic stability and target engagement .
- Indole Core : 3-Sulfonyl positioning maximizes steric complementarity with receptor pockets compared to 1-sulfonyl derivatives .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Confirm final structure using and NMR, ensuring characteristic peaks for the ethylpiperazine (δ ~2.5–3.5 ppm) and sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) .
Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Methodology :
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
X-ray diffraction : Collect data at 100 K using a Mo-Kα source (λ = 0.71073 Å).
Structure solution : Use SHELXT for phase determination via intrinsic phasing .
Refinement : Refine with SHELXL, applying restraints for disordered groups (e.g., ethylpiperazine).
Validation : Check for missed symmetry (PLATON/ADDSYM) and R-factor convergence (R1 < 0.05 for high-quality data) .
Q. Example Crystallographic Parameters (Hypothetical) :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å, °) | a=10.2, b=15.4, c=12.1 |
| Z | 4 |
| R1 (I > 2σ(I)) | 0.035 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Common Sources of Discrepancy :
- Purity : Variations in synthetic routes may yield impurities. Validate purity via HPLC (>98%) and NMR .
- Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO). Standardize protocols (e.g., IC50 measurements at 37°C in pH 7.4 PBS).
- Solubility : Use DMSO stocks at <0.1% to avoid solvent interference.
Q. Mitigation Strategies :
- Replicate assays in triplicate with internal controls.
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A). Input the crystal structure (PDB ID: 6WGT) and optimize ligand protonation states (Epik, Schrödinger).
MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the piperazine-sulfonyl interaction in a lipid bilayer.
QSAR : Build models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .
Q. Key Output :
- Docking scores (ΔG < -8 kcal/mol suggest strong binding).
- Hydrogen-bond interactions with key residues (e.g., Asp155 in 5-HT2A).
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- NMR : Look for singlet δ ~2.4 ppm (piperazine CH2), δ ~3.8 ppm (ethanone CH2), and aromatic protons δ ~7.3–8.2 ppm (indole and phenylsulfonyl).
- IR : Strong absorption at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (C=O).
- HRMS : Calculate exact mass (C21H23N3O3S: 397.143 g/mol) and compare with observed [M+H]⁺ .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Strategy :
Core modifications :
- Piperazine: Replace ethyl with cyclopropyl or introduce hydroxyl groups.
- Sulfonyl group: Substitute phenyl with pyridyl for improved solubility.
Assays :
- In vitro : Measure binding affinity (Ki) via radioligand displacement (³H-ketanserin for 5-HT2A).
- In silico : Use Free Energy Perturbation (FEP) to predict substituent effects.
Q. Example SAR Table :
| Derivative | R Group (Piperazine) | IC50 (nM) | logP |
|---|---|---|---|
| Parent compound | -C₂H5 | 120 | 2.8 |
| Cyclopropyl analog | -C₃H5 | 85 | 2.5 |
| Hydroxyethyl analog | -CH₂CH₂OH | 150 | 1.9 |
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation (PEL < 1 mg/m³).
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
- First aid : For skin contact, wash with soap/water; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
